2-Chloro-7,8-difluoroquinoline
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Overview
Description
2-Chloro-7,8-difluoroquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7,8-difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 2-chloroquinoline with fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the need to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Amino or thioquinoline derivatives.
Cross-Coupling Reactions: Biaryl or styrylquinoline derivatives.
Oxidation and Reduction: Hydroxyquinoline or dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-7,8-difluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its enzyme inhibition properties and potential as a therapeutic agent.
Material Science: It is used in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: The compound is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-difluoroquinoline involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to increased biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in its antibacterial and anticancer activities .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the fluorine atoms, resulting in lower biological activity.
7,8-Difluoroquinoline: Lacks the chlorine atom, which may affect its reactivity and biological properties.
2-Chloro-6,7-difluoroquinoline: Similar structure but with different fluorine atom positions, leading to variations in activity and reactivity.
Uniqueness: 2-Chloro-7,8-difluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms, which enhances its biological activity and stability. The combination of these substituents allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-chloro-7,8-difluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-7-4-2-5-1-3-6(11)8(12)9(5)13-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFCIVBYDLIPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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